![molecular formula C16H12ClNO3 B7970293 2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione](/img/structure/B7970293.png)
2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione
描述
2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones, which are known for their diverse biological activities and applications in various fields. This compound features a chlorophenyl group and a hydroxyethyl group attached to the isoindoline-1,3-dione core, making it a unique and potentially valuable molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the chlorophenyl and hydroxyethyl groups. One common method involves the reaction of phthalic anhydride with 3-chloroaniline to form the intermediate, which is then reacted with ethylene oxide under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the isoindoline-1,3-dione core can be reduced to form corresponding alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
- Oxidation of the hydroxyethyl group yields a ketone derivative.
- Reduction of the carbonyl groups results in the formation of alcohol derivatives.
- Substitution reactions produce various substituted isoindoline-1,3-dione derivatives depending on the nucleophile used .
科学研究应用
2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
相似化合物的比较
Phthalimide: A simpler isoindoline-1,3-dione derivative without the chlorophenyl and hydroxyethyl groups.
N-Substituted Isoindoline-1,3-diones: Compounds with different substituents on the nitrogen atom of the isoindoline-1,3-dione core.
Uniqueness: 2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione is unique due to the presence of both the chlorophenyl and hydroxyethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over simpler or differently substituted isoindoline-1,3-diones .
属性
IUPAC Name |
2-[2-(3-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-11-5-3-4-10(8-11)14(19)9-18-15(20)12-6-1-2-7-13(12)16(18)21/h1-8,14,19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYIRNBBGOGACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


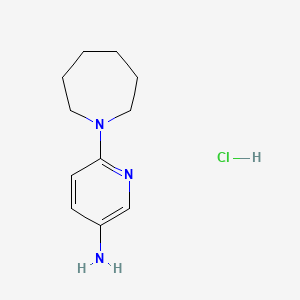
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B7970221.png)
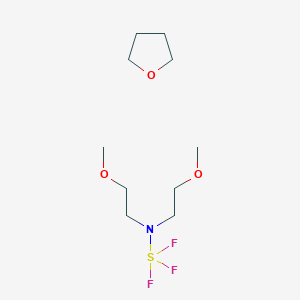
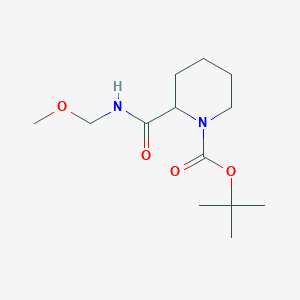
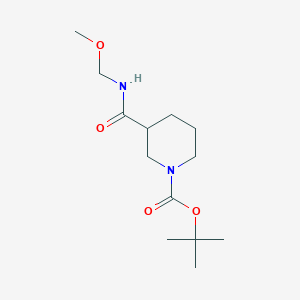
![6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine](/img/structure/B7970242.png)
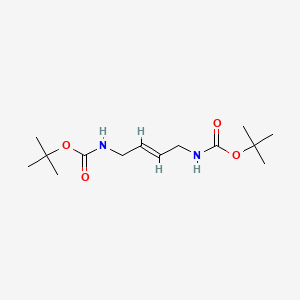
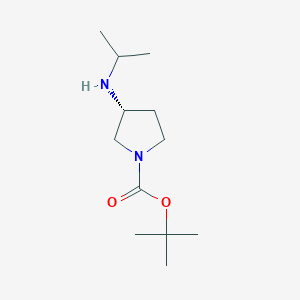
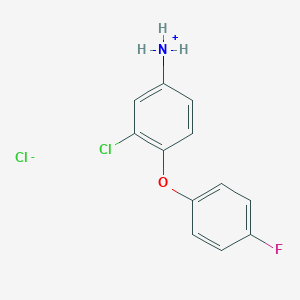
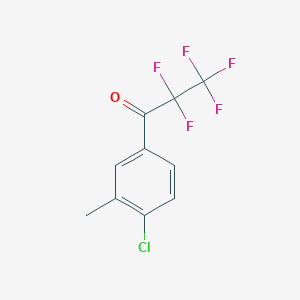
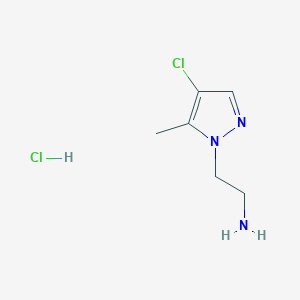
![[4-(Cyclohexyloxy)-3-fluorophenyl]amine hydrochloride](/img/structure/B7970297.png)
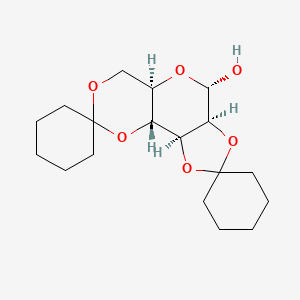
![N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride](/img/structure/B7970303.png)
